3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and difluorobenzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with 3,5-dichlorobenzoic acid, which undergoes a series of reactions including chlorination, nitration, and amination to introduce the benzothiazolyl group. The final step involves the formation of the amide bond under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of continuous flow reactors and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Hexaflumuron: A benzoylphenylurea insecticide with a similar benzamide structure.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another compound with dichloro and fluorine substitutions.
Uniqueness
3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H6Cl2F2N2OS |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H6Cl2F2N2OS/c15-7-1-6(2-8(16)3-7)13(21)20-14-19-12-10(18)4-9(17)5-11(12)22-14/h1-5H,(H,19,20,21) |
InChI Key |
NNGMYLDHEFNZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Origin of Product |
United States |
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